

# Technical Support Center: Non-isothermal Kinetics of Nickel Oxalate Dihydrate Thermal Decomposition

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Compound of Interest		
Compound Name:	Nickel oxalate dihydrate	
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the study of the non-isothermal thermal decomposition of **nickel oxalate dihydrate** (NiC<sub>2</sub>O<sub>4</sub>·2H<sub>2</sub>O).

## **Frequently Asked Questions (FAQs)**

Q1: What are the typical stages of thermal decomposition for **nickel oxalate dihydrate** in a non-isothermal experiment?

A1: The thermal decomposition of **nickel oxalate dihydrate** typically proceeds in two main, well-defined stages when analyzed by thermogravimetric analysis (TGA) and differential thermal analysis (DTA).[1]

- Stage 1: Dehydration. This initial stage involves the loss of the two water molecules of hydration (NiC<sub>2</sub>O<sub>4</sub>·2H<sub>2</sub>O → NiC<sub>2</sub>O<sub>4</sub> + 2H<sub>2</sub>O). This is an endothermic process, typically occurring at temperatures around 200-250°C. The theoretical weight loss for this step is approximately 19.73%, and experimental values are generally in close agreement.[1]
- Stage 2: Decomposition of Anhydrous Nickel Oxalate. Following dehydration, the anhydrous nickel oxalate decomposes. The final products of this stage are dependent on the atmosphere.



- In an oxidizing atmosphere (e.g., air), the anhydrous oxalate decomposes to form nickel(II) oxide (NiO) and gaseous products (NiC<sub>2</sub>O<sub>4</sub> → NiO + CO + CO<sub>2</sub>). This is generally an exothermic process.[1]
- In an inert or vacuum atmosphere, the decomposition primarily yields metallic nickel (Ni) along with gaseous products (NiC<sub>2</sub>O<sub>4</sub> → Ni + 2CO<sub>2</sub>).[2][3] Intermediate oxygen-deficient phases may also be formed.[2][4]

Q2: What are the expected final products of the thermal decomposition?

A2: The final solid product is highly dependent on the experimental atmosphere.

- In air: The final product is nickel(II) oxide (NiO).[1]
- In an inert atmosphere (e.g., nitrogen, argon) or vacuum: The final product is primarily metallic nickel (Ni), which may be partially covered with a surface oxide layer.[2][3][4]

Q3: What are typical activation energy values for the decomposition stages?

A3: The activation energy (Ea) is a key kinetic parameter. Values can vary depending on the calculation method and experimental conditions. Isoconversional methods like the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) are commonly used for non-isothermal data.

Decomposition Stage	Activation Energy (Ea) Range (kJ/mol)	Method(s) of Calculation	Reference(s)
Dehydration	171.1 ± 4.2	Friedman, Flynn-Wall- Ozawa	[1]
Anhydrous Decomposition	174.4 ± 8.1	Friedman, Flynn-Wall- Ozawa	[1]

Q4: How does the heating rate affect the TGA/DTA curves?

A4: The heating rate is a critical experimental parameter. Increasing the heating rate will generally shift the decomposition temperatures to higher values. While a faster heating rate



can reduce experiment time, a slower rate often provides better resolution of overlapping thermal events.

# **Troubleshooting Guide**

Problem 1: The observed weight loss for the dehydration step does not match the theoretical value of 19.73%.

Possible Cause	Suggested Solution
Incomplete Dehydration: The dehydration process may not have gone to completion before the onset of the second decomposition stage. This can be more pronounced at higher heating rates.	Try using a slower heating rate to improve the separation of the two decomposition steps.
Hygroscopic Sample: The sample may have absorbed additional moisture from the atmosphere prior to the experiment.	Ensure the sample is stored in a desiccator before analysis. Handle the sample quickly to minimize exposure to ambient humidity.
Instrument Calibration: The thermobalance may be out of calibration.	Perform a weight calibration of the TGA instrument using standard calibration weights.
Sample Purity: The starting material may not be pure nickel oxalate dihydrate.	Verify the purity of your sample using other analytical techniques such as X-ray diffraction (XRD) or elemental analysis.

Problem 2: The baseline of the TGA/DTA curve is noisy or drifting.



Possible Cause	Suggested Solution
Gas Flow Instability: Fluctuations in the purge gas flow rate can cause baseline instability.	Ensure a stable and appropriate gas flow rate.  Check for leaks in the gas lines.
Instrument Contamination: Residue from previous experiments in the furnace or on the balance mechanism can cause a drifting baseline.	Clean the furnace and sample holder according to the manufacturer's instructions.
Static Electricity: Static charges on the sample or crucible can affect the balance.	Use an anti-static gun to discharge any static electricity before placing the sample in the instrument.
External Vibrations: Vibrations from the surrounding environment can be picked up by the sensitive balance.	Place the instrument on a vibration-dampening table. Avoid bumping or disturbing the instrument during a run.

Problem 3: The shape of the DTA/DSC peaks is distorted or shows multiple, unresolved events.

Possible Cause	Suggested Solution
High Heating Rate: A fast heating rate can lead to poor resolution of thermal events.	Use a slower heating rate to better separate overlapping peaks.
Large Sample Mass: A large sample can result in thermal gradients within the sample, leading to broader peaks.	Use a smaller sample mass (typically 5-10 mg).
Poor Thermal Contact: Inadequate contact between the sample and the crucible, or the crucible and the sensor, can distort peak shapes.	Ensure the sample is spread in a thin, even layer at the bottom of the crucible. Make sure the crucible is properly seated on the sensor.
Sample Packing: The way the sample is packed in the crucible can affect heat transfer.	Maintain consistent sample packing for all experiments to ensure reproducibility.

Problem 4: The calculated activation energy values are inconsistent or have a large error.



Possible Cause	Suggested Solution
Insufficient Number of Heating Rates: Using too few heating rates for isoconversional analysis can lead to inaccurate results.	Use at least three to five different heating rates for reliable kinetic analysis.
Inappropriate Baseline Selection: Incorrectly chosen baselines for peak integration will lead to errors in the calculated kinetic parameters.	Carefully and consistently select the baseline for each thermal event.
Mathematical Artifacts of the Model: The chosen kinetic model may not be appropriate for the reaction mechanism.	Use multiple isoconversional methods (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose) and compare the results. Be aware of the assumptions and limitations of each model.
Experimental Noise: Noise in the TGA data can be amplified during kinetic calculations.	Ensure high-quality, low-noise TGA data by following the troubleshooting steps for baseline issues.

# **Experimental Protocols**

- 1. Thermogravimetric and Differential Thermal Analysis (TG-DTA)
- Instrument: A calibrated simultaneous thermal analyzer (STA) capable of TG and DTA measurements.
- Sample Preparation: A small amount of nickel oxalate dihydrate (typically 5-10 mg) is accurately weighed into an alumina or platinum crucible.
- Experimental Conditions:
  - Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 5, 10, 15, 20 °C/min).
  - Atmosphere: The experiment is conducted under a controlled atmosphere, typically flowing air or nitrogen, at a constant flow rate (e.g., 50 mL/min).
- Data Acquisition: The instrument records the sample mass and the temperature difference between the sample and a reference as a function of temperature.



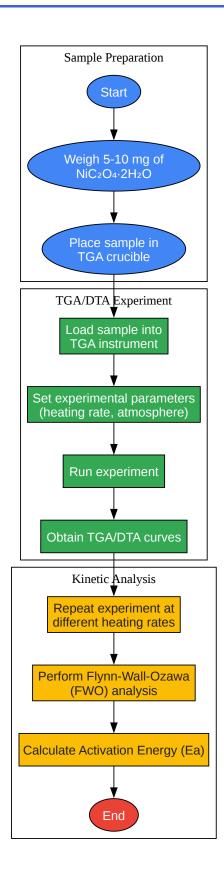
2. Non-isothermal Kinetic Analysis (Flynn-Wall-Ozawa Method)

The Flynn-Wall-Ozawa (FWO) method is an isoconversional method used to determine the activation energy (Ea) without assuming a reaction model.

- Data Requirement: A series of TGA curves obtained at different heating rates (β).
- Procedure:
  - For each TGA curve, determine the temperatures (T) corresponding to specific degrees of conversion ( $\alpha$ ). The degree of conversion is calculated as  $\alpha = (m_0 m_t) / (m_0 m_p)$ , where  $m_0$  is the initial mass,  $m_t$  is the mass at temperature T, and  $m_p$  is the final mass.
  - For each value of α, plot log(β) versus 1/T.
  - According to the FWO equation ( $log(\beta) = log(AEa/Rg(\alpha)) 2.315 0.4567Ea/RT$ ), the slope of the resulting straight line is -0.4567Ea/R, where R is the gas constant.
  - Calculate the activation energy (Ea) from the slope for each degree of conversion.

## **Visualizations**

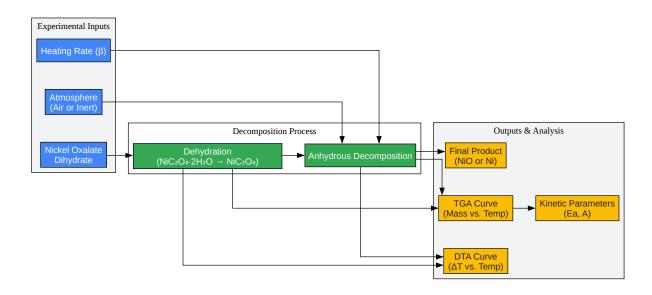




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Caption: Experimental workflow for the non-isothermal kinetic analysis of **nickel oxalate dihydrate**.



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Caption: Logical relationships in the thermal decomposition of **nickel oxalate dihydrate**.

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### References

- 1. How to Optimize TGA Crucible Experimental Conditions for Best Results [redthermo.com]
- 2. Variable heating rate thermogravimetric analysis as a mechanism to improve efficiency and resolution of the weight loss profiles of three model pharmaceuticals PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. researchgate.net [researchgate.net]
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